N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carboxamide moiety at position 3. The carboxamide is further linked to a 1,2,4-triazole ring via a 4-methoxyphenethyl chain.
Properties
Molecular Formula |
C23H27N7O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N7O2/c1-13(2)18-12-17(20-14(3)29-30(4)21(20)24-18)22(31)26-23-25-19(27-28-23)11-8-15-6-9-16(32-5)10-7-15/h6-7,9-10,12-13H,8,11H2,1-5H3,(H2,25,26,27,28,31) |
InChI Key |
QXUTUBMOHIQHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Pyrazolopyridine Core: This step often involves the condensation of pyrazole derivatives with pyridine rings, using catalysts such as palladium or copper.
Attachment of the Methoxyphenyl Group: This can be done via nucleophilic substitution reactions where the methoxyphenyl group is introduced to the triazole ring.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole moiety is susceptible to substitution reactions , particularly at positions with lower electron density. Common modifications include:
-
N-Alkylation/Arylation : Reactivity with alkyl/aryl halides under basic conditions to form substituted derivatives.
-
Nucleophilic Aromatic Substitution : Halogen substituents (if present) could undergo displacement by amines or thiols.
-
Coordination Chemistry : Potential to act as a ligand for metal ions, forming complexes that may alter biological activity .
Carboxamide Group Transformations
The carboxamide group (-CONH-) can participate in:
-
Hydrolysis : Acidic or basic hydrolysis to yield carboxylic acid (-COOH) and amine (-NH2) derivatives.
-
Reduction : Conversion to amine (-CH2NH2) using agents like LiAlH4.
-
Condensation Reactions : Formation of Schiff bases or heterocycles via reaction with aldehydes or ketones .
Pyrazolo-Pyridine Core Modifications
The fused pyrazolo[3,4-b]pyridine system may undergo:
-
Electrophilic Substitution : Directed by electron-donating methyl and isopropyl groups, favoring reactions at specific positions.
-
Oxidation/Reduction : Potential for ring oxidation under strong oxidizing agents or selective reduction of double bonds .
Methoxyphenyl Ethyl Side Chain
The 4-methoxyphenyl ethyl group could participate in:
-
Demethylation : Cleavage of the methoxy group (-OCH3) to form phenolic derivatives under acidic conditions.
-
Cyclization : Intramolecular reactions to form fused rings under thermal or catalytic conditions .
Synthetic Pathways and Optimization
While specific reaction conditions for this compound are not documented, optimization strategies for similar triazole-pyridine hybrids include:
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, or DCM | Polarity affects reaction rate |
| Temperature | 80–120°C (reflux) | Higher temps accelerate kinetics |
| Catalyst | Pd/C, CuI, or Lewis acids | Enhances regioselectivity |
| Reaction Time | 6–24 hours | Prolonged time improves yield |
Predicted Reaction Outcomes
Based on structural analogs:
| Reaction Type | Expected Product | Application Relevance |
|---|---|---|
| Hydrolysis | Carboxylic acid derivative | Enhanced solubility |
| N-Alkylation | Substituted triazole | Improved pharmacokinetics |
| Demethylation | Phenolic derivative | Increased metabolic stability |
Research Gaps and Recommendations
Current literature lacks explicit experimental data for this compound. Further studies should prioritize:
-
Reactivity Screening : Systematic exploration of substitution and functionalization.
-
Catalytic Studies : Optimization of metal-catalyzed cross-coupling reactions.
-
Biological Correlation : Linking chemical modifications to activity changes.
Scientific Research Applications
Research indicates that compounds containing triazole rings often exhibit significant biological activities. Specifically, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown promise in several therapeutic areas:
- Antitumor Activity : The compound has demonstrated potential as an antitumor agent. Mechanistic studies suggest that its action may involve interactions with specific molecular targets such as enzymes or receptors, modulating biological pathways that lead to cancer cell apoptosis.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens. The presence of the triazole ring is often correlated with enhanced antimicrobial efficacy.
- Analgesic Effects : Some derivatives of triazole compounds have been noted for their analgesic properties, indicating potential applications in pain management therapies.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The following general approach is commonly employed:
- Formation of the Triazole Ring : The initial step often involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce methoxy and ethyl groups through substitution reactions or coupling methods.
- Final Coupling Steps : The final product is obtained through coupling reactions that link the pyrazolo[3,4-b]pyridine moiety with the triazole derivative.
Case Studies and Research Findings
Numerous studies have explored the synthesis and biological activities of related compounds. For instance:
- A study published in Molecules highlighted the synthesis of various triazole derivatives and their evaluation for antitumor activity. The research indicated that modifications to the triazole ring significantly influence biological activity .
- Another research article focused on the antimicrobial properties of substituted triazoles, demonstrating their effectiveness against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous pyrazolo[3,4-b]pyridine derivatives:
*Calculated based on molecular formulas.
Key Observations:
Carboxamide vs. The latter’s ionizable carboxyl group may improve aqueous solubility but reduce membrane permeability.
The 4-methoxyphenethyl-triazole chain in the target compound provides conformational flexibility and additional hydrophobic interactions, contrasting with the rigid 1-ethyl-3-methyl-pyrazole in CAS 1005612-70-3 .
Triazole Modifications : The thiol group in the triazole derivative from offers redox activity and metal-binding properties, which are absent in the target compound’s triazole-carboxamide system.
Metabolic and Analytical Profiling
- LC-MS/MS Dereplication : Molecular networking () enables rapid comparison of fragmentation patterns. The target compound’s MS/MS profile would show similarities to other pyrazolo-pyridines (e.g., parent ion clusters at m/z 466.5) but distinct fragmentation due to the triazole-carboxamide chain .
- IR/NMR Signatures : The target’s IR spectrum would exhibit stretches for carboxamide (C=O at ~1650 cm⁻¹) and triazole (C-N at ~1500 cm⁻¹), while NMR would resolve methyl (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
Biological Activity
The compound N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a novel triazole derivative with significant potential in various biological applications. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical formula for the compound is . The structural features include:
- A triazole ring
- A pyrazolo[3,4-b]pyridine moiety
- A methoxyphenyl substituent
Biological Activity Overview
Substituted triazole derivatives are known for their diverse biological activities. The specific compound under consideration has shown promise in several areas:
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have indicated that compounds similar to the one discussed exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial : In vitro tests suggest effectiveness against various bacterial strains.
- Antifungal : Similar compounds have demonstrated efficacy against fungal infections.
Anticancer Potential
Research has highlighted the anticancer properties of triazole derivatives. The compound has been evaluated against several cancer cell lines:
- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects on human breast cancer cells (e.g., MCF7 cell line), with IC50 values suggesting potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 27.3 |
| HCT116 (Colon) | 6.2 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of enzyme activity : Triazoles often inhibit cytochrome P450 enzymes.
- Induction of apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related triazole compounds:
- Study on Antitumor Activity : A study reported that a related triazole derivative showed significant antitumor activity against various cancer cell lines, including MCF7 and HCT116. The cytotoxicity was attributed to the induction of apoptosis and disruption of cellular signaling pathways .
- Antimicrobial Efficacy : Another research effort focused on synthesizing and testing a series of triazole derivatives for their antimicrobial properties. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity against resistant strains .
- Pharmacological Profiling : A comprehensive pharmacological assessment revealed that the compound exhibited not only anticancer and antimicrobial properties but also potential anti-inflammatory effects, making it a candidate for further development in therapeutic applications .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with the pyrazolo[3,4-b]pyridine moiety. Key steps include:
- Cycloaddition : Use of copper sulfate and sodium ascorbate in a THF/water mixture at 50°C for 16 hours to ensure regioselective triazole formation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
Critical factors affecting yield: - Catalyst loading (1–5 mol% CuSO₄).
- Reaction time optimization (12–24 hours) to minimize side products.
- Temperature control (40–60°C) to balance reaction rate and decomposition .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR validate regiochemistry of the triazole and pyrazole rings. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while pyrazole protons appear as distinct singlets .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the triazol-5-yl substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Answer: A DoE approach evaluates variables such as:
- Catalyst concentration (1–10 mol% CuSO₄).
- Solvent ratios (THF:H₂O from 3:1 to 1:1).
- Reaction temperature (40–80°C).
Statistical models (e.g., response surface methodology) identify optimal conditions. For instance, highlights flow chemistry protocols where temperature and residence time are optimized via DoE to achieve >80% yield .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or other targets using fluorescence-based or radiometric methods. For analogs, pyrazole-triazole hybrids have been tested against EGFR or Aurora kinases .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Structural analogs in showed IC₅₀ values <10 μM, indicating potent activity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Q. How do molecular docking studies contribute to understanding the compound's mechanism of action?
Answer:
- Docking into Target Proteins : The pyrazolo[3,4-b]pyridine core often occupies ATP-binding pockets in kinases. For example, describes analogs docked into CDK2, showing hydrogen bonds with Glu81 and Leu83 .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. PubChem data () provides structural parameters (e.g., torsional angles) for force field setup .
Q. How should researchers address contradictions in reported biological activities of structurally similar analogs?
Answer:
- Substituent Effect Analysis : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify pharmacophore elements. demonstrates that methoxy groups enhance solubility but reduce binding affinity in some cases .
- Orthogonal Validation : Use multiple assays (e.g., enzymatic vs. cellular) to confirm activity. For instance, X-ray data () resolved discrepancies in triazole orientation affecting biological outcomes .
Q. What strategies improve the scalability of this compound's synthesis while maintaining purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
